Creatine pyruvate

Description

Properties

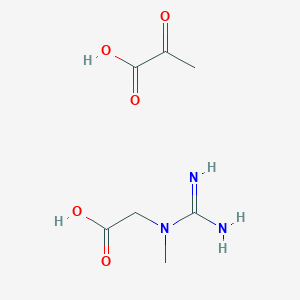

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNGCCQFGNSBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335002 |

Source

|

| Record name | Creatine pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208535-04-0, 55965-97-4 |

Source

|

| Record name | creatine pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208535-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208535040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-N-methylglycine-2-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-oxopropanoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylguanidino) ethanoic acid-2-oxopropanoate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 208535-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPM6MX7AJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Creatine Pyruvate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of creatine (B1669601) pyruvate (B1213749), a compound of interest for various research applications due to the combined potential benefits of its constituent parts: creatine and pyruvate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes relevant biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of Creatine Pyruvate

Creatine pyruvate is synthesized through a direct reaction of creatine with pyruvic acid. The reaction can be modulated to produce different molar ratios of the salt. Below are protocols derived from established methods for the synthesis of 1:1 and 2:1 molar ratio creatine pyruvate salts.

Experimental Protocol: Synthesis of Creatine Pyruvate (1:1)

This protocol describes the synthesis of creatine pyruvate where the molar ratio of creatine to pyruvic acid is approximately 1:1.

Materials:

-

Creatine monohydrate

-

Pyruvic acid (anhydrous or aqueous solution)

-

Beaker

-

Grater or mortar and pestle

-

Vacuum drying oven

Procedure:

-

In a beaker, intimately mix creatine monohydrate and pyruvic acid in a 1:2 molar ratio (e.g., 29.8 g of creatine monohydrate to 35.2 g of pyruvic acid).

-

Allow the mixture to stand at room temperature. It will gradually solidify into a white, fine crystalline mass.

-

Once solidified, crush the product using a grater or a mortar and pestle.

-

Dry the resulting powder for 4 hours at 50°C in a vacuum drying oven.

-

The yield is expected to be quantitative (>99%).

Experimental Protocol: Synthesis of Creatine Pyruvate (2:1)

This protocol details the synthesis of creatine pyruvate with a 2:1 molar ratio of creatine to pyruvic acid.

Materials:

-

Creatine monohydrate

-

Pyruvic acid

-

Tetrahydrofuran (THF)

-

Grater or mortar and pestle

-

Vacuum drying oven

Procedure:

-

In a grater or mortar, combine creatine monohydrate and pyruvic acid in a 2:1 molar ratio (e.g., 29.8 g of creatine monohydrate to 8.8 g of pyruvic acid).

-

Add a small amount of a polar solvent, such as 20 ml of tetrahydrofuran, to facilitate the reaction.

-

Mix the components thoroughly. The mixture will become increasingly viscous and eventually solidify into a white, fine crystalline mass.

-

Dry the product for 4 hours at 50°C in a vacuum drying oven.

-

The yield is expected to be quantitative (>99%).

Characterization of Creatine Pyruvate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized creatine pyruvate. This section details the primary analytical techniques and provides exemplar protocols.

Physicochemical Properties

The fundamental properties of the synthesized creatine pyruvate should be determined as a first step in its characterization.

| Property | Creatine Pyruvate (1:2) | Creatine Pyruvate (2:1) |

| Appearance | White, fine crystalline mass | White, fine crystalline mass |

| Melting Point | 90-95°C (with decomposition)[1][2] | 118-120°C (with decomposition)[1][2] |

| Solubility | - | - |

| Elemental Analysis | C: 38.36%, H: 5.94%, N: 19.18% (Calculated for C₇H₁₃N₃O₅) | - |

Note: Further studies are required to determine the aqueous solubility of different creatine pyruvate salts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of creatine pyruvate and quantifying its components. The following is a general protocol that can be adapted for creatine pyruvate analysis.

Experimental Protocol: HPLC Analysis

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase: A simple isocratic mobile phase can be employed. For example, 0.045 M ammonium (B1175870) sulfate (B86663) in water. Alternatively, a gradient system with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.01 M sodium acetate) can be used.[3] For LC-MS compatibility, volatile buffers like formic acid or trifluoroacetic acid (TFA) are recommended.[4]

-

Flow Rate: 0.75 - 1.0 mL/min[3]

-

Sample Preparation:

-

Accurately weigh and dissolve the creatine pyruvate sample in the mobile phase to a known concentration (e.g., 10-100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Monitor the chromatogram for the elution of creatine and pyruvate. The retention times will be specific to the column and mobile phase conditions used.

-

Purity can be assessed by the relative area of the creatine and pyruvate peaks compared to any impurity peaks. Quantification can be performed using a calibration curve generated from standards of known concentrations.

-

| Parameter | Value |

| Column | C18 reverse-phase, Porous Graphitic Carbon[7] |

| Mobile Phase | Isocratic or gradient aqueous/organic |

| Detector | UV (205-210 nm),[5][6] Pulsed Electrochemical[3] |

| Linearity Range (Creatine) | 1-100 µg/mL[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of creatine pyruvate. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the creatine pyruvate sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Expected signals for the creatine moiety include a singlet for the N-methyl protons (~3.0 ppm) and a singlet for the methylene (B1212753) protons (~3.9 ppm).[8][9] The pyruvate moiety will show a singlet for the methyl protons (~2.3 ppm).

-

Acquire a ¹³C NMR spectrum. Key resonances for creatine include the carboxyl carbon (~177 ppm), the guanidinium (B1211019) carbon (~160 ppm), the methylene carbon (~56 ppm), and the N-methyl carbon (~40 ppm).[10] For pyruvate, the carbonyl carbon (~207 ppm), the carboxyl carbon (~162 ppm), and the methyl carbon (~27 ppm) are characteristic.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to confirm the molar ratio of creatine to pyruvate.

-

Assign the chemical shifts in both ¹H and ¹³C spectra to the respective nuclei in the creatine pyruvate structure.

-

| Nucleus | Creatine Chemical Shifts (ppm) (approximate) | Pyruvate Chemical Shifts (ppm) (approximate) |

| ¹H | N-CH₃: 3.0, CH₂: 3.9[8][9] | CH₃: 2.3 |

| ¹³C | C=O: 177, C=N: 160, CH₂: 56, N-CH₃: 40[10] | C=O: 207, COO⁻: 162, CH₃: 27 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the creatine pyruvate molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation:

-

FTIR spectrometer with a suitable sampling accessory (e.g., KBr pellet press or ATR).

-

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the creatine pyruvate sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups in creatine and pyruvate. Key vibrational modes for creatine include N-H stretching, C=O stretching of the carboxylic acid, and C-N stretching.[11][12] Pyruvate will exhibit a characteristic C=O stretching frequency for the ketone and the carboxylate. The patent for creatine pyruvate indicates characteristic peaks at 1763, 1734, 1697, 1663, and 1605 cm⁻¹.

-

| Functional Group | Wavenumber (cm⁻¹) (approximate) |

| N-H Stretch (Creatine) | 3400-3100 |

| C=O Stretch (Pyruvate, Ketone) | 1725-1705 |

| C=O Stretch (Carboxylate) | 1610-1550 |

| C=N Stretch (Creatine) | 1690-1640 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of creatine pyruvate and to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

-

Sample Preparation:

-

Prepare a dilute solution of creatine pyruvate in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

-

Data Analysis:

-

In the positive ion mode, expect to observe a peak corresponding to the protonated creatine molecule [M+H]⁺ at m/z 132.

-

In the negative ion mode, expect to observe a peak corresponding to the deprotonated pyruvate molecule [M-H]⁻ at m/z 87.

-

High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.

-

| Ion | Expected m/z |

| [Creatine + H]⁺ | 132.07 |

| [Pyruvate - H]⁻ | 87.01 |

Signaling Pathways

Creatine and pyruvate are key players in cellular energy metabolism. The biological effects of creatine pyruvate are likely attributable to the independent actions of these two components upon dissociation.

Creatine Metabolism and Signaling

Creatine plays a crucial role in the rapid regeneration of ATP, particularly in tissues with high and fluctuating energy demands like muscle and brain.

Caption: Endogenous synthesis and cellular energy buffering role of creatine.

Pyruvate Metabolism

Pyruvate is a central hub in carbohydrate metabolism, linking glycolysis to the citric acid cycle and other metabolic pathways.

Caption: Central role of pyruvate in cellular metabolism.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive characterization of creatine pyruvate for research purposes. The detailed protocols for synthesis and analysis, coupled with the visualization of relevant metabolic pathways, are intended to equip researchers with the necessary information to produce and validate this compound for their specific applications. Further research into the potential synergistic effects and unique signaling properties of creatine pyruvate is warranted.

References

- 1. EP0894083B1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]

- 2. WO1998028263A1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]

- 3. Research Portal [researchworks.creighton.edu]

- 4. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 5. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. bmse000950 Creatine at BMRB [bmrb.io]

- 9. Spatially localized 1H NMR spectra of metabolites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Creatine Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) pyruvate (B1213749) is a salt formed from creatine, a nitrogenous organic acid pivotal for cellular energy homeostasis, and pyruvic acid, a key intermediate in metabolic pathways. This document provides a comprehensive overview of the core physicochemical properties of creatine pyruvate. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this compound.

Physicochemical Properties

Creatine pyruvate is a molecular compound that combines the ergogenic properties of creatine with the metabolic benefits of pyruvate.[1] Upon ingestion, it is expected to dissociate into its constituent components, creatine and pyruvate, in the acidic environment of the stomach.[2]

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃N₃O₅ | [1][3][4][5] |

| Molecular Weight | 219.20 g/mol | [1][3][4] |

| IUPAC Name | 2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | [3] |

| CAS Number | 208535-04-0 | [1][3] |

| Composition | Approximately 60% creatine and 40% pyruvate by weight. | [1][2] |

Solubility

Creatine pyruvate exhibits significantly enhanced aqueous solubility compared to creatine monohydrate, a factor that can be advantageous in the formulation of liquid supplements.[1][2] This increased solubility is attributed to the acidic nature of the pyruvate moiety, which lowers the pH of the solution.[6]

| Solvent | Solubility | Conditions | Source(s) |

| Water | 54 g/L | 20°C, pH 2.6 | [1][6] |

Comparative Solubility of Creatine Forms (Normalized by Creatine Content at 20°C):

| Creatine Form | Creatine Content (%) | Normalized Solubility (g/L) | Comparison to Creatine Monohydrate | Source(s) |

| Creatine Monohydrate | 87.9 | 12.3 | - | [1][6] |

| Creatine Citrate | 66 | 19.1 | 1.55-fold higher | [1][6] |

| Creatine Pyruvate | 60 | 32.4 | 2.63-fold higher | [1][6] |

Melting Point

The melting point of creatine pyruvate can vary depending on the molar ratio of creatine to pyruvic acid used during its synthesis.

| Molar Ratio (Creatine:Pyruvic Acid) | Melting Point (°C) | Source(s) |

| 1:1 | 109 - 114 (with decomposition) | [7] |

| 2:1 | 118 - 120 (with decomposition) | [7] |

| 1:2 | 90 - 95 (with decomposition) | [7] |

Acidity (pKa)

Specific pKa values for creatine pyruvate have not been identified in the reviewed literature. However, the pKa values for its constituent components are well-established. Creatine is an amphoteric compound, existing primarily as a zwitterion at physiological pH.[8]

| Component | pKa | Functional Group | Source(s) |

| Creatine | ~3.8 | Carboxylic acid | [8] |

| ~12.7 | Amino group | [8] | |

| Pyruvic Acid | ~2.5 | Carboxylic acid |

The low pH (2.6) of a saturated creatine pyruvate solution indicates the acidic nature of the pyruvate component.[1][6]

Experimental Protocols

Synthesis of Creatine Pyruvate

A general method for the production of creatine pyruvate involves the reaction of creatine with pyruvic acid.[1][7]

-

Reactants: Creatine (anhydrous, monohydrate, or moist) and pyruvic acid (anhydrous or aqueous solution).

-

Molar Ratio: The molar ratio of creatine to pyruvic acid can range from 100:1 to 1:10, with a preferred range of 5:1 to 1:2.[7]

-

Temperature: The reaction is typically conducted at a temperature between -10°C and 90°C, with an optimal range of 10°C to 30°C.[1][7]

-

Solvent (Optional): The reaction can be carried out with or without a solvent. Suitable polar solvents include alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[1][7]

-

Procedure:

-

Creatine and pyruvic acid are mixed in the desired molar ratio in a suitable reaction vessel (e.g., beaker, grater).

-

If a solvent is used, the reactants are added to the solvent and stirred.

-

The mixture is allowed to react, which may result in the formation of a solid crystalline mass.

-

The resulting product is then dried, typically under vacuum, to yield creatine pyruvate.[7]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of creatine and its degradation product, creatinine (B1669602).[6]

-

Principle: This method separates compounds based on their interaction with a stationary phase and a mobile phase.

-

Column: A porous graphitic carbon column can be used for the separation of polar analytes like creatine and creatinine.

-

Mobile Phase: A common mobile phase for creatine analysis is a mixture of water, acetonitrile (B52724) (MeCN), and trifluoroacetic acid (TFA) (e.g., 96.95:3:0.05 v/v/v).

-

Detection: UV detection at a wavelength of 210-230 nm is typically used for creatine.

-

Sample Preparation:

-

Primary analytical standards of creatine are prepared in water.

-

A mixed working standard is prepared in the mobile phase.

-

Samples containing creatine pyruvate are dissolved in the mobile phase to an appropriate concentration.

-

-

Analysis: The prepared samples and standards are injected into the HPLC system. The concentration of creatine in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of creatine salts can be determined using the shake-flask method.

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured.

-

Procedure:

-

An excess amount of creatine pyruvate is added to a known volume of deionized water in a sealed flask.

-

The flask is placed in a thermostatically controlled shaker bath at a specific temperature (e.g., 20°C).

-

The mixture is agitated for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of creatine pyruvate in the filtrate is determined using a suitable analytical method, such as HPLC.

-

Biological Signaling Pathways

While creatine pyruvate exists as a single entity, it dissociates upon ingestion. Therefore, the relevant biological pathways are those of its individual components: creatine and pyruvate.

Creatine Biosynthesis

Creatine is endogenously synthesized from the amino acids arginine, glycine, and methionine, primarily in the liver and kidneys.[9]

Caption: The two-step enzymatic pathway of endogenous creatine synthesis.

Phosphocreatine (B42189) Energy Shuttle

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the phosphocreatine system acts as a temporal and spatial energy buffer.

Caption: The phosphocreatine shuttle facilitates the transport of high-energy phosphate (B84403).

Stability

Creatine is known to degrade into creatinine in aqueous solutions, a process that is accelerated by lower pH and higher temperatures.[6] While creatine monohydrate is stable in solid form, some creatine salts, like tricreatine citrate, have shown lower stability.[10] A saturated solution of creatine pyruvate has a low pH of 2.6, which could potentially impact its stability in solution over time.[6] However, the acidic environment of the stomach (pH < 2.5) is thought to halt the conversion of creatine to creatinine.

Conclusion

Creatine pyruvate presents distinct physicochemical properties compared to creatine monohydrate, most notably its enhanced aqueous solubility. This characteristic may offer formulation advantages for liquid-based delivery systems. The information and experimental outlines provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals exploring the potential applications of creatine pyruvate. Further investigation into its pKa, crystal structure, and long-term stability in various formulations is warranted to fully characterize this compound for scientific and therapeutic use.

References

- 1. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creatine biosynthetic process Gene Ontology Term (GO:0006601) [informatics.jax.org]

- 7. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9445622B2 - Compositions and methods for improving creatine solubility and stability - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Creatine Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) pyruvate (B1213749) is a molecular compound that combines the well-established ergogenic and cellular energy benefits of creatine with the metabolic advantages of pyruvate. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of creatine pyruvate, with a focus on its synergistic potential. It delves into the pharmacokinetics, impact on cellular energy metabolism, and antioxidant properties of this compound. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the multifaceted action of creatine pyruvate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and performance-enhancing potential of creatine pyruvate.

Introduction

Creatine has been extensively researched and is widely recognized for its role in cellular energy metabolism, primarily through the creatine kinase/phosphocreatine (B42189) (CK/PCr) system, which is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. Pyruvate, the end-product of glycolysis, is a key metabolic intermediate that links glycolysis to the tricarboxylic acid (TCA) cycle, playing a central role in aerobic energy production.

Creatine pyruvate (CrPyr) is a compound that covalently links creatine and pyruvic acid. This molecular combination offers the potential for a synergistic effect, leveraging the distinct yet complementary roles of both creatine and pyruvate in cellular bioenergetics and metabolism. This guide will explore the scientific evidence behind the mechanism of action of creatine pyruvate, providing a detailed analysis for a scientific audience.

Pharmacokinetics and Bioavailability

The oral bioavailability of creatine is a critical factor in its efficacy as a supplement. Studies have compared the pharmacokinetic profiles of different forms of creatine to assess their absorption and plasma concentrations.

Comparative Bioavailability

A key study by Jäger et al. (2007) investigated the plasma creatine concentrations following the ingestion of isomolar (B1166829) amounts of creatine monohydrate (CrM), tri-creatine citrate (B86180) (CrC), and creatine pyruvate (CrPyr). The results indicated that CrPyr led to significantly higher mean peak plasma creatine concentrations and a greater area under the curve (AUC) compared to both CrM and CrC, suggesting potentially enhanced absorption or altered elimination kinetics.[1][2]

Table 1: Pharmacokinetic Parameters of Different Creatine Formulations [1][2]

| Parameter | Creatine Monohydrate (CrM) | Tri-Creatine Citrate (CrC) | Creatine Pyruvate (CrPyr) |

| Mean Peak Concentration (Cmax) | Lower than CrPyr | Similar to CrM | Significantly higher than CrM and CrC (17% higher) |

| Area Under the Curve (AUC) | Lower than CrPyr | Similar to CrM | Significantly higher than CrM and CrC (14% higher) |

| Time to Peak (Tmax) | Not significantly different | Not significantly different | Not significantly different |

| Absorption Rate Constant (ka) | Not significantly different | Not significantly different | Not significantly different |

| Elimination Rate Constant (kel) | Not significantly different | Not significantly different | Not significantly different |

| Plasma Pyruvate Concentration | No significant change | N/A | No significant effect |

Data extracted from Jäger R, Harris RC, Purpura M, Francaux M. Comparison of new forms of creatine in raising plasma creatine levels. J Int Soc Sports Nutr. 2007;4:17.[1][2]

Experimental Protocol: Pharmacokinetic Analysis

The following is a generalized protocol based on the methodology described by Jäger et al. (2007) for assessing the pharmacokinetics of creatine formulations.

Objective: To determine and compare the plasma creatine concentration-time profiles of different oral creatine supplements.

Study Design: A randomized, double-blind, crossover study.

Participants: Healthy male and female subjects.

Procedure:

-

Fasting: Subjects fast overnight prior to the trial.

-

Baseline Blood Sample: A baseline venous blood sample is collected.

-

Supplement Ingestion: Subjects ingest a single dose of the assigned creatine formulation (e.g., isomolar amounts of creatine as CrM, CrC, or CrPyr) dissolved in water.

-

Serial Blood Sampling: Venous blood samples are collected at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

-

Plasma Separation: Blood samples are centrifuged to separate plasma.

-

Creatine Analysis: Plasma creatine concentrations are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, ka, and kel, using appropriate software.

Core Mechanism of Action: A Dual-Pronged Approach

The mechanism of action of creatine pyruvate is best understood as a synergistic effect of its two constituent components, which act on distinct but interconnected cellular pathways to enhance energy metabolism and cellular function.

The Creatine Component: Enhancing the Phosphocreatine (PCr) Energy Shuttle

Upon absorption, the creatine moiety of CrPyr contributes to the intracellular creatine pool. In tissues with high energy demands, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr). The PCr system acts as a temporal and spatial energy buffer, rapidly regenerating ATP from ADP at sites of high energy consumption.

dot

References

Creatine Pyruvate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of creatine (B1669601) pyruvate (B1213749), a compound of interest in sports nutrition and clinical research. This document, intended for researchers, scientists, and drug development professionals, details its chemical properties, synthesis, and metabolic effects, supported by experimental data and methodologies.

Core Chemical and Physical Properties

Creatine pyruvate is a salt formed from creatine and pyruvic acid. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 55965-97-4, 208535-04-0 | [1][2] |

| Molecular Formula | C₇H₁₃N₃O₅ | [1][2][3][4] |

| Molecular Weight | 219.20 g/mol | [1][2][3] |

| Composition | 60% creatine, 40% pyruvate (by weight) | [2] |

Synthesis of Creatine Pyruvate

A straightforward method for the production of creatine pyruvate involves the direct reaction of creatine with pyruvic acid. The following protocol is based on patented synthesis methods.

Experimental Protocol: Synthesis of Creatine Pyruvate (1:2 Molar Ratio)

Materials:

-

Creatine monohydrate (29.8 g, 0.2 mol)

-

Pyruvic acid (35.2 g, 0.4 mol)

-

Beaker

-

Grater or mortar and pestle

-

Vacuum drying cabinet

Procedure:

-

In a beaker, intimately mix 29.8 g of creatine monohydrate with 35.2 g of pyruvic acid.[1]

-

Allow the mixture to stand. It will solidify into a white, finely crystalline mass.[1]

-

Crush the solidified product using a grater or mortar and pestle.[1]

-

Dry the product for 4 hours at 50°C in a vacuum drying cabinet.[1]

-

The expected yield is quantitative (>99%).[1]

The reaction can be carried out at temperatures ranging from -10 to 90°C, with a preferred range of 10 to 30°C. The molar ratio of creatine to pyruvic acid can be varied to produce different salts.[1]

Metabolic and Physiological Effects

Creatine pyruvate is theorized to combine the ergogenic effects of creatine with the metabolic advantages of pyruvate. Upon ingestion, it is expected to dissociate into its constituent components in the stomach's acidic environment.[2]

Proposed Mechanism of Action

The primary mechanism of action is rooted in the independent and potentially synergistic roles of creatine and pyruvate in cellular energy metabolism. Creatine enhances the phosphocreatine (B42189) (PCr) system for rapid ATP regeneration, while pyruvate is a key intermediate in glycolysis and the citric acid cycle.

Experimental Evidence and Clinical Studies

Several studies have investigated the effects of creatine pyruvate supplementation on physical performance and metabolism. The quantitative findings from key studies are summarized below.

Performance in High-Intensity Intermittent Exercise

A double-blind, placebo-controlled study examined the effects of 28 days of creatine pyruvate supplementation (5 g/day ) on intermittent handgrip exercise.

| Parameter | Creatine Pyruvate Group (Pre- to Post-test Change) | Placebo Group (Pre- to Post-test Change) | p-value (vs. Placebo) | Citation(s) |

| Mean Power | Significant Increase | No Significant Change | < 0.001 | [1][5] |

| Force | Significant Increase (all intervals) | No Significant Change | < 0.001 | [1][5] |

| Contraction Velocity | +24% | No Significant Change | < 0.01 | [1] |

| Relaxation Velocity | Significant Increase | No Significant Change | < 0.01 | [1][5] |

| Oxygen Consumption | Significant Increase | No Significant Change | < 0.05 | [1][5] |

Cycling Performance

The impact of creatine pyruvate on endurance and sprint performance in well-trained cyclists was evaluated in a double-blind study.

| Parameter | Creatine Pyruvate (7 g/day for 1 week) | Placebo | Citation(s) |

| Total Work (1-hr trial) | 891 +/- 51 kJ | 872 +/- 44 kJ | [6] |

| Peak Lactate (B86563) (post-sprint) | ~11 mmol/L | ~11 mmol/L | [6] |

| Conclusion | No beneficial impact on endurance or sprint performance in this study. | - | [6] |

Effects on Muscle Energy Metabolism in Beef Cattle

A study on long-distance transported beef cattle investigated the effects of dietary rumen-protected creatine pyruvate.

| Parameter | Control Group | Creatine Pyruvate Group | p-value | Citation(s) |

| Muscle AMP (µg/g) | 76.8 | 67.4 | < 0.01 | [3] |

| Muscle ATP (µg/g) | 217 | 579 | < 0.05 | [3] |

| Muscle ADP (µg/g) | 238 | 330 | < 0.05 | [3] |

| Muscle AMP/ATP Ratio | 0.68 | 0.13 | < 0.05 | [3] |

Experimental Methodologies

Study on High-Intensity Intermittent Exercise

-

Design: Double-blind, placebo-controlled, randomized study.

-

Participants: Healthy young athletes.

-

Intervention: 28 days of supplementation with 5 g/day of creatine pyruvate, creatine citrate, or a placebo.

-

Testing Protocol: Performance was evaluated using ten 15-second intermittent handgrip exercise intervals, each followed by a 45-second rest period. Measurements were taken before (pre-test) and after (post-test) the supplementation period.

-

Data Collection: Mean power, force, contraction velocity, relaxation velocity, and oxygen consumption during rest periods were recorded.

Study on Cycling Performance

-

Design: Double-blind study.

-

Participants: Well-trained cyclists.

-

Intervention: One week of supplementation with 7 g/day of creatine pyruvate (administered as two 3.5 g doses) or a placebo.

-

Testing Protocol:

-

A 1-hour time trial where workload could be adjusted at 5-minute intervals.

-

Immediately following the time trial, five 10-second sprints interspersed with 2-minute rest intervals.

-

-

Data Collection: Power output, blood lactate levels, heart rate, and total work performed were measured.

Conclusion

Creatine pyruvate is a compound that combines two key metabolic substrates. Evidence suggests it can enhance performance in short-duration, high-intensity, intermittent activities, likely by improving muscle bioenergetics.[1][5] Its efficacy in endurance activities is less clear and warrants further investigation.[6] The compound's influence on muscle energy stores, as demonstrated in animal studies, highlights its potential for applications in mitigating stress-induced metabolic disturbances.[3] Future research should focus on elucidating its precise pharmacokinetic profile and long-term effects in diverse populations.

References

- 1. WO1998028263A1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]

- 2. EP0894083B1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]

- 3. DE59700666D1 - CREATINE PYRUVATE AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. DE19653225A1 - New creatine pyruvate derivatives from crystallisation in polar solvents - Google Patents [patents.google.com]

- 6. US6172111B1 - Creatine pyruvates and a method of producing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Degradation of Creatine Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) pyruvate (B1213749), a salt formed from creatine and pyruvic acid, is a nutritional supplement valued for its potential synergistic effects on physical performance. Understanding its stability and degradation pathways is paramount for formulation development, quality control, and ensuring efficacy. This technical guide provides a comprehensive overview of the non-enzymatic and enzymatic degradation of creatine pyruvate. The primary degradation route for the creatine moiety is a non-enzymatic intramolecular cyclization to form creatinine (B1669602), a process significantly influenced by pH and temperature. In aqueous solutions, creatine pyruvate creates an acidic environment that accelerates this degradation. This document details the kinetics of this process, provides experimental protocols for its analysis, and illustrates the key metabolic pathways influenced by its constituent components.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, primarily through the phosphocreatine (B42189) system. Pyruvate is a key intermediate in glycolysis and the Krebs cycle. Creatine pyruvate has been developed as a dietary supplement with the hypothesis that it may offer enhanced solubility and bioavailability compared to creatine monohydrate, along with the potential for synergistic ergogenic effects. However, the stability of creatine in aqueous solutions is a known challenge, as it undergoes irreversible conversion to its inactive form, creatinine. This guide delves into the chemical and biochemical fate of creatine pyruvate, providing a technical resource for researchers and developers in the pharmaceutical and nutraceutical industries.

Non-Enzymatic Degradation of Creatine Pyruvate

The primary pathway for the degradation of the creatine component of creatine pyruvate is a spontaneous, non-enzymatic intramolecular cyclization that results in the formation of creatinine and the elimination of a water molecule. This process is the principal cause of creatine loss in aqueous formulations.

Mechanism of Degradation

The degradation of creatine to creatinine is an intramolecular cyclization reaction. This reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon, leading to the formation of a cyclic amide structure and the release of a water molecule.

Influence of pH

The rate of creatine degradation is highly dependent on the pH of the solution. The reaction is accelerated in acidic conditions. A saturated solution of creatine pyruvate in water has a pH of approximately 2.6, which is a pH range where the degradation of creatine is significantly increased.[1] In contrast, creatine is relatively stable at a neutral pH. The acidic nature of the pyruvate moiety in an aqueous environment, therefore, contributes to a less stable environment for the creatine molecule compared to creatine monohydrate in a neutral solution.

Influence of Temperature

Temperature is another critical factor influencing the rate of creatine degradation. An increase in temperature accelerates the conversion of creatine to creatinine. The stability of creatine in aqueous solutions is therefore significantly improved at lower temperatures. Refrigerating aqueous solutions of creatine pyruvate can slow down the degradation process.

Quantitative Degradation Data

While specific kinetic studies on the degradation of creatine pyruvate are limited in publicly available literature, the degradation of creatine monohydrate under various pH and temperature conditions has been well-documented. Given that the degradation pathway of the creatine moiety is the same, this data provides a strong indication of the stability of creatine pyruvate in solution.

| pH | Temperature (°C) | Degradation after 3 days (%) | Reference |

| 5.5 | 25 | 4 | [2] |

| 4.5 | 25 | 12 | [2] |

| 3.5 | 25 | 21 | [2] |

Note: This data is for creatine in solution and is indicative of the behavior of the creatine moiety in a creatine pyruvate solution, which has a pH of approximately 2.6.

| Storage Condition | Degradation over 45 days (%) | Reference |

| Room Temperature | 90 | [3] |

| Refrigerated (4°C) | 80 | [3] |

Note: This data is for an effervescent creatine citrate (B86180) formulation, which also creates an acidic environment.

Enzymatic Degradation and Metabolism

There is no direct evidence to suggest that creatine pyruvate as a salt is directly degraded by a specific enzyme. Upon ingestion and dissolution, it is understood that the salt dissociates into creatine and pyruvate, which then enter their respective metabolic pathways.

Creatine Metabolism

The primary enzyme associated with creatine is creatine kinase (CK) . CK is a reversible enzyme that catalyzes the transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (PCr) and ADP. This phosphocreatine system acts as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as muscle and brain.

Pyruvate Metabolism

Pyruvate, once dissociated, is a central hub in cellular metabolism. Its fate depends on the metabolic state of the cell. In aerobic conditions, pyruvate is primarily converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) , which then enters the Krebs cycle for ATP production. In anaerobic conditions, pyruvate can be converted to lactate.

Experimental Protocols

Stability-Indicating HPLC Method for Creatine Pyruvate

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the stability of creatine pyruvate in an aqueous solution by quantifying the decrease in creatine concentration and the increase in creatinine concentration over time.

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of creatine and creatinine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

Creatine pyruvate reference standard

-

Creatinine reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) sulfate (B86663) (or other suitable buffer salts)

-

Deionized water (18.2 MΩ·cm)

-

pH meter

Chromatographic Conditions:

-

Mobile Phase: 0.045 M ammonium sulfate in water.

-

Flow Rate: 0.75 mL/min.

-

Column Temperature: Ambient (or controlled at 25°C).

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

Procedure:

-

Standard Solution Preparation:

-

Prepare stock solutions of creatine pyruvate and creatinine in deionized water (e.g., 1 mg/mL).

-

From the stock solutions, prepare a series of working standards with varying concentrations of creatine and creatinine to construct calibration curves.

-

-

Sample Preparation (For Stability Study):

-

Accurately weigh and dissolve a known amount of creatine pyruvate in a defined volume of deionized water to create a stock solution of known concentration.

-

Divide the stock solution into several aliquots in sealed vials.

-

Store the vials under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each storage condition.

-

Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the peaks for creatine and creatinine based on their retention times, as determined from the standard solutions.

-

Quantify the concentration of creatine and creatinine in the samples by comparing their peak areas to the respective calibration curves.

-

-

Data Analysis:

-

Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point for each storage condition.

-

Plot the concentration of creatine versus time to determine the degradation kinetics.

-

Forced Degradation Study:

To ensure the method is stability-indicating, a forced degradation study should be performed on a creatine pyruvate solution. This involves subjecting the solution to harsh conditions to induce degradation.

-

Acid Hydrolysis: Add 1N HCl and heat.

-

Base Hydrolysis: Add 1N NaOH and heat.

-

Oxidative Degradation: Add 3% H₂O₂.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to UV light.

The chromatograms from the stressed samples should be analyzed to ensure that the degradation products (primarily creatinine) are well-resolved from the parent creatine peak, and that there are no co-eluting peaks.

Signaling Pathways and Metabolic Interactions

Phosphocreatine Shuttle

Creatine plays a vital role in the phosphocreatine (PCr) shuttle, a system that facilitates the transport of high-energy phosphate from the mitochondria, where it is generated, to sites of high ATP utilization in the cell.

Caption: The Phosphocreatine Shuttle for energy transport.

Creatine and the mTOR Signaling Pathway

Creatine supplementation has been shown to influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of muscle protein synthesis and hypertrophy.

Caption: Creatine's potential influence on the mTOR signaling pathway.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting a stability study of creatine pyruvate.

Caption: Experimental workflow for creatine pyruvate stability testing.

Conclusion

The degradation of creatine pyruvate in aqueous solutions is primarily a non-enzymatic process governed by the principles of chemical kinetics, with pH and temperature being the most influential factors. The inherent acidity of creatine pyruvate in solution accelerates the conversion of its creatine moiety to inactive creatinine. While there is no evidence of direct enzymatic degradation of the creatine pyruvate salt, its dissociated components, creatine and pyruvate, are actively involved in key energy metabolism pathways. For the development of stable liquid formulations of creatine pyruvate, careful consideration must be given to pH control and storage temperature. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and developers working with this and related compounds. Further research into specific degradation kinetics of creatine pyruvate under various formulation conditions is warranted to optimize its stability and efficacy.

References

The Thermodynamic Stability of Crystalline Creatine Pyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermodynamic stability of crystalline creatine (B1669601) pyruvate (B1213749). While specific thermoanalytical data for creatine pyruvate is not extensively available in peer-reviewed literature, this document outlines the synthesis, known physicochemical properties, and the critical experimental protocols required for a thorough stability assessment. The information is compiled from existing patents, comparative studies on other creatine salts, and established analytical chemistry standards.

Introduction to Crystalline Creatine Pyruvate

Creatine pyruvate is a salt formed from creatine, a well-established ergogenic aid, and pyruvic acid, a key intermediate in cellular metabolism.[1] By combining these two molecules, creatine pyruvate is designed to offer the benefits of both components, with some evidence suggesting improved solubility over the more common creatine monohydrate.[2] For any crystalline active pharmaceutical ingredient (API) or nutraceutical compound, a thorough understanding of its thermodynamic stability is paramount. This includes its response to thermal stress, moisture, and long-term storage, which directly impacts its shelf-life, safety, and efficacy.

Crystalline creatine pyruvate is typically synthesized as a white, fine crystalline mass through the reaction of creatine (anhydrous or monohydrate) with pyruvic acid.[3][4][5] The resulting salt can exist in different molar ratios of creatine to pyruvate, which influences its physical properties.

Physicochemical and Stability Data

The following tables summarize the currently available quantitative data for creatine pyruvate, primarily derived from patent literature and comparative studies.

Table 1: Composition and Physical Properties of Creatine Pyruvate

| Property | Value | Source |

| Composition | 60% Creatine, 40% Pyruvate (by weight) | [1] |

| Molecular Formula | C₇H₁₃N₃O₅ | |

| Molecular Weight | 219.20 g/mol | |

| Appearance | White, fine crystalline mass | [3][4][5] |

| Melting Point (1:1 molar ratio) | 109-114°C (with decomposition) | [4][5] |

| Melting Point (2:1 molar ratio) | 118-120°C (with decomposition) | [3][4] |

| Melting Point (1:2 molar ratio) | 90-95°C (with decomposition) | [3][4][5] |

Table 2: Comparative Solubility and Stability of Creatine Forms

| Compound | Solubility in Water (20°C) | Solid-State Stability Notes | Source |

| Creatine Monohydrate | 14 g/L | Very stable; no degradation at 40°C for over 3 years. | [2] |

| Creatine Pyruvate | 54 g/L | Data not available; salts are generally less stable than the monohydrate form. | [2] |

| Tricreatine Citrate | 29 g/L | Less stable than creatine monohydrate; 770 ppm creatinine (B1669602) after 28 days at 40°C. | [2] |

Experimental Protocols for Thermodynamic Stability Assessment

A complete assessment of the thermodynamic stability of crystalline creatine pyruvate requires a suite of analytical techniques. The following are detailed protocols that should be employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to determine thermal transitions such as melting, crystallization, and phase changes.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of crystalline creatine pyruvate into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events. The onset temperature and peak maximum of any endotherm associated with melting should be recorded. For creatine pyruvate, an endothermic event followed by decomposition is expected in the 90-120°C range, depending on the molar ratio.[3][4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is crucial for determining the presence of water (adsorbed or crystalline) and assessing thermal decomposition patterns.

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of crystalline creatine pyruvate into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.

-

Use a high-purity nitrogen purge gas at a flow rate of 50-100 mL/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Any significant weight loss should be quantified. For a hydrated form, a weight loss step would be expected before decomposition. For creatine monohydrate, dehydration occurs between 97-125°C.[10][11] A similar, though not identical, behavior might be observed if creatine pyruvate contains water of crystallization. The decomposition of the anhydrous compound would follow at higher temperatures.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and can reveal changes in crystal structure due to temperature, humidity, or processing.

Experimental Protocol:

-

Instrument: A modern powder X-ray diffractometer with a copper (Cu Kα) X-ray source.

-

Sample Preparation: Gently grind the crystalline creatine pyruvate to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 1-2°/min.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" of the crystalline structure. This pattern can be used to confirm batch-to-batch consistency and to detect any phase changes that may occur during stability studies.

Accelerated Stability and Hygroscopicity Testing

This testing evaluates the stability of the crystalline material under elevated conditions of temperature and humidity to predict its shelf life.

Experimental Protocol:

-

Storage Conditions: Place crystalline creatine pyruvate in open and closed containers in a stability chamber set to standard accelerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH.[12][13]

-

Time Points: Pull samples at initial (t=0), 1-month, 3-month, and 6-month intervals.

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color, texture, or flow properties.

-

Water Content: Use Karl Fischer titration to quantify water content. An increase indicates hygroscopicity.

-

Degradation Products: Use a validated HPLC method to quantify the formation of creatinine, the primary degradation product of creatine.[2]

-

Crystallinity: Perform PXRD to check for any changes in the crystal structure (polymorphic transformation or amorphization).

-

Key Pathways and Relationships

Understanding the relationships between environmental factors, material properties, and degradation pathways is essential for developing a stable formulation.

Synthesis and Stability Assessment Workflow

The overall process for characterizing the thermodynamic stability of crystalline creatine pyruvate involves synthesis followed by a series of analytical tests.

Caption: Workflow for the synthesis and stability assessment of crystalline creatine pyruvate.

Creatine Degradation Pathway

The primary chemical degradation pathway for creatine, particularly in the presence of heat or moisture, is an intramolecular cyclization to form creatinine.[10]

Caption: The non-enzymatic degradation of creatine to creatinine via intramolecular cyclization.

Factors Influencing Crystalline Stability

The stability of a crystalline solid like creatine pyruvate is not intrinsic but is influenced by several external and internal factors.

Caption: Interplay of environmental factors and material properties on the stability of crystalline compounds.

Conclusion

The thermodynamic stability of crystalline creatine pyruvate is a critical quality attribute that requires rigorous scientific evaluation. While patent literature provides foundational data on its synthesis and melting characteristics, a comprehensive stability profile necessitates detailed analysis using modern thermoanalytical techniques such as DSC, TGA, and PXRD, complemented by accelerated stability studies. The provided protocols offer a robust framework for researchers and drug development professionals to thoroughly characterize crystalline creatine pyruvate. Future published studies are needed to provide specific data sets for this promising compound, which will be essential for its potential use in regulated products.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proumid.com [proumid.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

Creatine Pyruvate's Engagement with Mitochondrial Creatine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands. Its interaction with mitochondrial creatine kinase (MtCK) is central to the phosphocreatine (B42189) shuttle, a critical mechanism for buffering and transporting high-energy phosphates from the mitochondria to the cytosol. This technical guide provides an in-depth examination of the interaction between creatine and MtCK, and explores the hypothesized engagement of creatine pyruvate (B1213749) with this vital mitochondrial enzyme. By understanding the fundamental mechanisms of the creatine kinase system and the potential synergistic effects of pyruvate, researchers and drug development professionals can better explore novel therapeutic strategies targeting cellular bioenergetics. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: The Mitochondrial Creatine Kinase System

Mitochondrial creatine kinase (MtCK) is a key enzyme located in the mitochondrial intermembrane space, where it is strategically positioned to access newly synthesized ATP from the mitochondrial matrix.[1][2] MtCK is functionally coupled with the adenine (B156593) nucleotide translocator (ANT) on the inner mitochondrial membrane and the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane.[3][4] This molecular arrangement forms a microcompartment that facilitates the efficient channeling of ATP for the synthesis of phosphocreatine (PCr).[1][2]

The primary function of the CK/PCr system is to act as both a temporal and spatial energy buffer.[1]

-

Temporal Energy Buffer: In times of high energy demand, cytosolic CK isoforms rapidly regenerate ATP from PCr and ADP, thus maintaining a stable cellular ATP/ADP ratio.[1]

-

Spatial Energy Buffer (The PCr Shuttle): PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria to sites of high ATP consumption in the cytosol (e.g., myofibrils, ion pumps). There, cytosolic CKs catalyze the reverse reaction, regenerating ATP locally.[1][5]

This intricate system ensures a constant and readily available supply of energy throughout the cell. The activity of MtCK is therefore a critical determinant of overall cellular energetic efficiency.

Quantitative Analysis of Creatine Kinase Activity

The enzymatic activity of creatine kinase isoforms is a key parameter in assessing cellular energy metabolism. Below is a summary of kinetic parameters for mitochondrial and cytosolic creatine kinase.

| Isoform | Substrate | Km (mM) | Reference |

| Mitochondrial CK (canine myocardium) | Creatine Phosphate (B84403) (CP) | 2.5 | [6] |

| Creatine (C) | 9.1 | [6] | |

| Adenosine Triphosphate (ATP) | 0.1 | [6] | |

| Adenosine Diphosphate (ADP) | 0.1 | [6] | |

| MM-CK (cytosolic, canine myocardium) | Creatine Phosphate (CP) | 4.5 | [6] |

| Creatine (C) | 16.0 | [6] | |

| Adenosine Triphosphate (ATP) | 0.5 | [6] | |

| Adenosine Diphosphate (ADP) | 0.2 | [6] | |

| BB-CK (cytosolic, canine myocardium) | Creatine Phosphate (CP) | 2.5 | [6] |

| Creatine (C) | 5.0 | [6] | |

| Adenosine Triphosphate (ATP) | 0.4 | [6] | |

| Adenosine Diphosphate (ADP) | 0.1 | [6] |

Creatine Pyruvate: A Hypothetical Interaction with MtCK

While direct studies on the specific interaction between creatine pyruvate and mitochondrial creatine kinase are limited, we can infer its potential effects based on the known roles of its constituent molecules: creatine and pyruvate.

Creatine: As established, creatine is the direct substrate for MtCK in the forward reaction to produce phosphocreatine.

Pyruvate: Pyruvate is a crucial substrate for mitochondrial respiration. It is transported into the mitochondrial matrix where it is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation and ATP synthesis.

The combination of creatine and pyruvate in a single compound could offer a synergistic advantage for cellular bioenergetics. The pyruvate component would provide a direct fuel source for mitochondrial ATP production, while the creatine component would be immediately available for MtCK-mediated conversion to phosphocreatine, thus enhancing the efficiency of the PCr shuttle. One study on the effects of creatine pyruvate and creatine citrate (B86180) on high-intensity exercise performance suggested that creatine pyruvate might benefit endurance by enhancing aerobic metabolism.[7][8]

Signaling Pathways and Experimental Workflows

The Phosphocreatine Shuttle

The following diagram illustrates the central role of mitochondrial creatine kinase in the phosphocreatine shuttle, facilitating the transfer of high-energy phosphates from the mitochondria to the cytosol.

Caption: The Phosphocreatine Shuttle.

Hypothesized Synergistic Action of Creatine Pyruvate

This diagram proposes a model for how creatine pyruvate could enhance mitochondrial bioenergetics by supplying both a substrate for the TCA cycle and for the creatine kinase reaction.

References

- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme kinetics of a highly purified mitochondrial creatine kinase in comparison with cytosolic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

theoretical advantages of creatine pyruvate over creatine monohydrate

An In-depth Technical Guide to the Theoretical Advantages of Creatine (B1669601) Pyruvate (B1213749) Over Creatine Monohydrate

Executive Summary

Creatine monohydrate is unequivocally the most researched and validated form of creatine, demonstrating consistent ergogenic effects on high-intensity exercise performance and training adaptations.[1][2] However, the exploration of novel creatine formulations continues, driven by the pursuit of enhanced physicochemical properties and potentially synergistic biological effects. Creatine pyruvate, a compound binding creatine to pyruvic acid, has emerged as a subject of interest. This document provides a technical overview of the theoretical advantages of creatine pyruvate, grounded in its chemical properties, pharmacokinetic profile, and the distinct metabolic roles of its constituent moieties. We will dissect the available quantitative data, detail key experimental protocols, and visualize the underlying biochemical pathways to provide a comprehensive resource for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Profile

The primary theoretical advantages of creatine pyruvate stem from its altered chemical structure, which influences its solubility and, potentially, its absorption kinetics.

Enhanced Aqueous Solubility

A significant limitation of creatine monohydrate is its relatively low solubility in water, which can affect its incorporation into ready-to-drink formulations and may be anecdotally linked to gastrointestinal distress in some users.[3] Creatine pyruvate exhibits markedly superior solubility. This is attributed to the acidic nature of the pyruvate moiety, which lowers the pH of the solution and thereby increases the solubility of the creatine molecule.[3][4]

| Property | Creatine Monohydrate | Creatine Pyruvate | Tri-Creatine Citrate |

| Solubility at 20°C | 14 g/L | 54 g/L | 29 g/L |

| pH of Saturated Solution | ~7.0 | ~2.6 | ~3.2 |

| Creatine Content by Weight | ~87.9% | ~60% | ~66% |

| Normalized Solubility (Creatine) | 12.3 g/L | 32.4 g/L | 19.1 g/L |

| Data sourced from Jäger et al., 2007.[4] |

Pharmacokinetics and Bioavailability

While creatine monohydrate is known for its excellent bioavailability (approaching 100%), the rate of absorption could theoretically be influenced by solubility.[5][6] A pilot study directly compared the plasma concentration curves following ingestion of isomolar (B1166829) amounts of creatine from different forms.

The findings suggested that creatine pyruvate resulted in slightly but significantly higher peak plasma creatine concentrations and a greater area under the curve (AUC) compared to both creatine monohydrate and creatine citrate.[6] This could imply a more rapid or efficient absorption from the gastrointestinal tract, although the study did not find significant differences in the estimated absorption velocity constants.[6] It is important to note that higher plasma levels do not automatically translate to greater intramuscular creatine uptake or superior ergogenic outcomes.[7][8]

| Pharmacokinetic Parameter | Creatine Monohydrate (CrM) | Tri-Creatine Citrate (CrC) | Creatine Pyruvate (CrPyr) |

| Mean Peak Concentration (Cmax) | Lower than CrPyr | Lower than CrPyr | 17-29% Higher vs. CrM/CrC |

| Area Under the Curve (AUC) | Lower than CrPyr | Lower than CrPyr | 14% Higher vs. CrM/CrC |

| Data represents findings from the study by Jäger et al. (2008), which showed significantly higher plasma concentrations with CrPyr.[6] |

Dual-Component Ergogenic Theory

The core theoretical advantage of creatine pyruvate lies in the potential for synergistic or additive ergogenic effects from both the creatine and the pyruvate molecules, which are involved in distinct but complementary energy production pathways.

Creatine Moiety: The Phosphagen System